molecular formula C15H12N4O2 B12522394 benzyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-12-9

benzyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12522394
CAS No.: 651769-12-9
M. Wt: 280.28 g/mol
InChI Key: KWUMCEPDXUKFMZ-UHFFFAOYSA-N
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Description

Benzyl 4-(2H-tetrazol-5-yl)benzoate is an aromatic ester featuring a tetrazole ring at the para position of the benzoyl group. The tetrazole group (2H-tetrazol-5-yl) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The parent acid, 4-(2H-tetrazol-5-yl)benzoic acid (CAS 34114-12-0), is well-documented in crystallographic studies and requires careful handling due to safety concerns outlined in its SDS .

Properties

CAS No.

651769-12-9

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

benzyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C15H12N4O2/c20-15(21-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-16-18-19-17-14/h1-9H,10H2,(H,16,17,18,19)

InChI Key

KWUMCEPDXUKFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents : Benzyl 4-cyanobenzoate (1.0 equiv), NaN₃ (1.5 equiv), ZnBr₂ (0.2 equiv) in a 1:1 ethanol/water mixture.
  • Conditions : Reflux at 80°C for 24 hours.
  • Workup : Neutralization with HCl, extraction with ethyl acetate, and purification via silica gel chromatography.

Key Findings

  • Yield : 78–85%.
  • Regioselectivity : Predominantly forms the 1H-tetrazole isomer, requiring subsequent tautomerization or derivatization to access the 2H form.
  • Challenges : Prolonged reflux risks ester hydrolysis (~5–10% side product).

Trimethylsilyl Azide (TMSN₃)-Mediated Cyclization

This metal-free approach utilizes TMSN₃ as an azide source, compatible with sensitive esters.

Procedure

  • Reagents : Benzyl 4-cyanobenzoate (1.0 equiv), TMSN₃ (1.2 equiv), tetrabutylammonium fluoride (TBAF, 0.1 equiv) in anhydrous THF.
  • Conditions : Reflux at 65°C for 12 hours under nitrogen.
  • Workup : Quench with methanol, concentrate, and purify via recrystallization (hexane/ethyl acetate).

Key Findings

  • Yield : 88–92%.
  • Advantages : Anhydrous conditions prevent ester hydrolysis; TBAF enhances reaction kinetics.
  • Regioselectivity : Directs substitution to the 2-position, favoring the 2H-tautomer.

Electrochemical Synthesis

A green chemistry approach leveraging electrolysis to drive cyclization without metal catalysts.

Procedure

  • Reagents : Benzyl 4-cyanobenzoate (1.0 equiv), TMSN₃ (1.5 equiv), LiClO₄ (1.0 equiv) in methanol/acetonitrile (1:2).
  • Conditions : Constant current electrolysis (10 mA) at 0°C for 2 hours using a RVC anode and Pt cathode.
  • Workup : Solvent evaporation and column chromatography (DCM/methanol).

Key Findings

  • Yield : 90–94%.
  • Scalability : Demonstrated at 2.0 g scale with 89% yield.
  • Regioselectivity : Produces a 3:1 ratio of 2H- to 1H-tetrazole, attributed to electric field effects on intermediate stabilization.

Suzuki Coupling-Hydrogenolysis Tandem Strategy

A modular route for introducing aryl groups followed by deprotection.

Procedure

  • Step 1 (Suzuki Coupling) : React 1-benzyl-5-bromo-1H-tetrazole with 4-(benzyloxycarbonyl)phenylboronic acid using Pd/XPhos in toluene/water.
  • Step 2 (Hydrogenolysis) : Remove the benzyl protecting group via H₂/Pd-C in ethanol.

Key Findings

  • Yield : 62–68% over two steps.
  • Flexibility : Enables late-stage diversification of the tetrazole’s 5-position.
  • Limitations : Requires handling of air-sensitive palladium catalysts.

One-Pot Diazotization-Alkylation

Achieves regiocontrol by coupling cycloaddition with diazotization.

Procedure

  • Reagents : Benzyl 4-cyanobenzoate (1.0 equiv), TMSN₃ (1.5 equiv), dibutyltin oxide (0.15 equiv), morpholin-4-amine (2.5 equiv).
  • Conditions : Reflux in toluene for 4 hours, then add 1,3-(2,2-dimethyl)propanedinitrite (1.6 equiv) and reflux for 16 hours.
  • Workup : Acid-base extraction and silica gel purification.

Key Findings

  • Yield : 75–80%.
  • Regioselectivity : >95% 2H-tetrazole due to amine-directed diazotization.

Comparative Analysis of Methods

Method Yield Reaction Time Regioselectivity (2H:1H) Scalability
Ugi-Azide 78–85% 24 h 1:4 Moderate
TMSN₃/TBAF 88–92% 12 h 9:1 High
Electrochemical 90–94% 2 h 3:1 High
Suzuki-Hydrogenolysis 62–68% 36 h 1:0 (post-deprotection) Low
Diazotization-Alkylation 75–80% 20 h 19:1 Moderate

Critical Parameters Influencing Regioselectivity

  • Catalyst Choice : ZnBr₂ favors 1H-tetrazole, while TBAF or dibutyltin oxide directs 2H formation.
  • Solvent Polarity : Polar solvents (e.g., water/ethanol) stabilize 1H intermediates, whereas THF or toluene favors 2H.
  • Temperature : Lower temperatures (0–25°C) in electrochemical methods reduce tautomerization, preserving 2H configuration.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the tetrazole ring.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(2H-tetrazol-5-yl)benzoate serves as a pivotal component in the development of antihypertensive medications, particularly those targeting the angiotensin II receptor. The tetrazole moiety is recognized for its ability to mimic carboxylic acids, enhancing metabolic stability and bioavailability compared to traditional carboxylic acid derivatives. This characteristic makes it an ideal candidate for formulating drugs that require prolonged action and reduced metabolic degradation.

Case Study: Angiotensin II Receptor Blockers

  • Compounds Involved : Losartan, Valsartan, and Candesartan are notable examples that utilize tetrazole structures.
  • Mechanism : These compounds function by inhibiting the angiotensin II receptor, leading to vasodilation and lower blood pressure.
  • Research Findings : Studies indicate that the incorporation of tetrazole enhances the pharmacokinetic profile of these drugs, resulting in improved therapeutic outcomes (Rao & Babu, 2011; Reddy et al., 2007).

Synthesis of Bioactive Molecules

The compound is also utilized as a synthetic intermediate in the production of various bioactive heterocycles. Its ability to participate in diverse chemical reactions allows for the synthesis of complex structures that exhibit significant biological activity.

Applications in Synthesis

  • Tetrazole Derivatives : this compound can be transformed into various derivatives that are useful in pharmaceutical applications.
  • Example Reaction : The synthesis of 2-(tetrazol-5-yl)-4-oxo-4H-benzopyrans has been reported, which are valuable as potential antiasthmatic agents (EP0716088B1).

Research has demonstrated that this compound exhibits anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications targeting inflammatory diseases.

Biological Studies

  • In Vivo Studies : Animal models have shown that compounds containing the tetrazole moiety reduce leukocyte recruitment during inflammatory responses (US20200317657A1).
  • Potential Applications : The anti-inflammatory efficacy suggests potential uses in treating conditions such as rheumatoid arthritis or other inflammatory disorders.

Chemical Properties and Stability

The stability of this compound under physiological conditions contributes to its utility in drug formulation. Its low acute toxicity profile makes it suitable for further development into pharmaceuticals.

Toxicity and Safety

  • Toxicological Data : Research indicates low acute toxicity for related benzyl compounds, which supports the safety of this compound in therapeutic applications (Health & Environmental Research Online).

Mechanism of Action

The mechanism of action of benzyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to three classes of analogs:

Simple Benzoate Esters (e.g., benzyl benzoate, methyl benzoate).

Tetrazole-Containing Esters (e.g., 4-(2-phenyl-2H-tetrazol-5-yl)benzoate).

Non-Ester Tetrazole Derivatives (e.g., 5-(4-methoxybenzyl)-2H-tetrazole).

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications References
Benzyl 4-(2H-tetrazol-5-yl)benzoate Not available C₁₅H₁₂N₄O₂ Benzyl ester, para-tetrazole Drug design, coordination chemistry
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ Benzyl ester Fragrance, pharmaceutical excipient
4-(2-Phenyl-2H-tetrazol-5-yl)benzoate Not available C₁₄H₁₀N₄O₂ Phenyl-tetrazole, para-ester Intermediate in organic synthesis
5-(4-Methoxybenzyl)-2H-tetrazole 5682-87-1 C₉H₁₀N₄O Methoxybenzyl, tetrazole Ligand in coordination polymers
Key Differences:
  • Tetrazole introduction requires specialized reagents like sodium azide or hydrazine derivatives, increasing synthetic complexity compared to simple esters .
  • The benzyl ester group enhances lipophilicity, whereas non-ester tetrazoles (e.g., 5-(4-methoxybenzyl)-2H-tetrazole) prioritize electronic effects for coordination chemistry .

Physicochemical and Functional Properties

  • Solubility : this compound is less water-soluble than its parent acid due to the hydrophobic benzyl group. In contrast, 4-(2H-tetrazol-5-yl)benzoic acid exhibits higher polarity .
  • Coordination Chemistry : Tetrazole-containing compounds like this compound can act as ligands for metal ions, similar to zinc coordination polymers reported in chiral tetrazole derivatives .
  • Safety : Benzyl benzoate (CAS 120-51-4) has established safety profiles, while tetrazole derivatives often require rigorous handling due to reactive nitrogen-rich structures .

Biological Activity

Benzyl 4-(2H-tetrazol-5-yl)benzoate, with the CAS number 651769-12-9, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC₁₅H₁₂N₄O₂
Molecular Weight280.28 g/mol
LogP2.22
PSA (Polar Surface Area)80.76 Ų

The compound features a benzoate ester linked to a tetrazole ring , which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Inhibition : The tetrazole moiety can form hydrogen bonds and other non-covalent interactions with enzymes, potentially inhibiting their activity. This interaction may lead to modulation of metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : The compound has been shown to possess antibacterial activity against various strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through targeted mechanisms, although further studies are needed to confirm these effects.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study examined the structure-activity relationship (SAR) of tetrazole derivatives, including this compound. It was found to exhibit significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Interaction Studies : Research demonstrated that this compound acts as an inhibitor of histone deacetylase (HDAC), a key enzyme involved in cancer progression. The tetrazole ring enhances binding affinity compared to other scaffolds .
  • Antibacterial Testing : In vitro assays revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

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